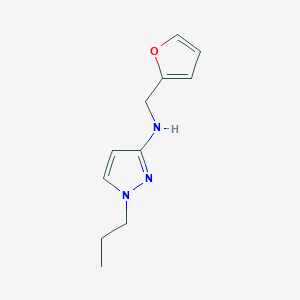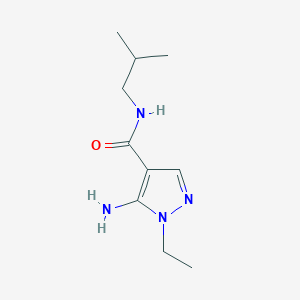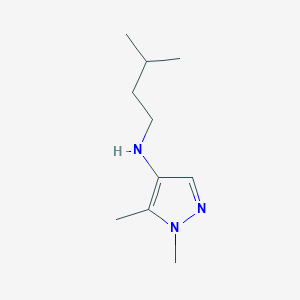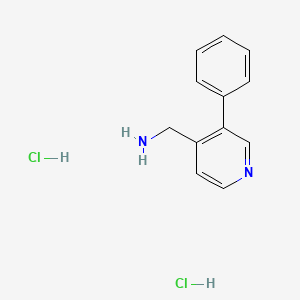![molecular formula C11H19N3O B11736677 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11736677.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,3-dimetil-1H-pirazol-4-il)metil][(oxolan-2-il)metil]amina es un compuesto heterocíclico que presenta tanto moieties de pirazol como de oxolano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(1,3-dimetil-1H-pirazol-4-il)metil][(oxolan-2-il)metil]amina típicamente implica la reacción de 1,3-dimetil-1H-pirazol con derivados de oxolano bajo condiciones controladas. Un método común incluye el uso de una base como el hidruro de sodio en un solvente aprótico polar como la dimetilformamida. La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
[(1,3-dimetil-1H-pirazol-4-il)metil][(oxolan-2-il)metil]amina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en el anillo de pirazol, utilizando reactivos como los haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de óxidos o derivados hidroxílicos correspondientes.
Reducción: Formación de derivados de aminas reducidas.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, [(1,3-dimetil-1H-pirazol-4-il)metil][(oxolan-2-il)metil]amina se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos. Sirve como precursor en el desarrollo de nuevos materiales con propiedades únicas.
Biología
El compuesto tiene aplicaciones potenciales en la investigación biológica, particularmente en el estudio de inhibidores enzimáticos y moduladores de receptores. Su estructura única permite interacciones con varios objetivos biológicos.
Medicina
En química medicinal, este compuesto se explora por sus posibles propiedades terapéuticas. Se investiga como candidato para el desarrollo de nuevos fármacos dirigidos a enfermedades específicas, como el cáncer y las enfermedades infecciosas.
Industria
En el sector industrial, [(1,3-dimetil-1H-pirazol-4-il)metil][(oxolan-2-il)metil]amina se utiliza en la producción de productos químicos especiales y materiales avanzados. Su versatilidad lo hace valioso en el desarrollo de nuevas tecnologías.
Mecanismo De Acción
El mecanismo de acción de [(1,3-dimetil-1H-pirazol-4-il)metil][(oxolan-2-il)metil]amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares
1,3-dimetil-1H-pirazol: Un derivado de pirazol más simple con reactividad similar.
Derivados de oxolano: Compuestos que contienen el anillo de oxolano, utilizados en diversas aplicaciones químicas.
Híbridos de pirazol-oxolano: Compuestos que combinan moieties de pirazol y oxolano, similares a [(1,3-dimetil-1H-pirazol-4-il)metil][(oxolan-2-il)metil]amina.
Unicidad
[(1,3-dimetil-1H-pirazol-4-il)metil][(oxolan-2-il)metil]amina es única debido a su estructura combinada de pirazol y oxolano, que le confiere propiedades químicas y biológicas distintas. Esta doble funcionalidad lo convierte en un compuesto valioso para diversas aplicaciones, diferenciándolo de los análogos más simples.
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H19N3O/c1-9-10(8-14(2)13-9)6-12-7-11-4-3-5-15-11/h8,11-12H,3-7H2,1-2H3 |
Clave InChI |
PXRWPMSIAJENBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CNCC2CCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11736594.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736600.png)
![1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736616.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11736637.png)

![(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736646.png)


![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride](/img/structure/B11736661.png)
![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B11736662.png)

![N-[2-(4-nitrophenyl)ethyl]cyclobutanamine](/img/structure/B11736669.png)
![2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736672.png)
